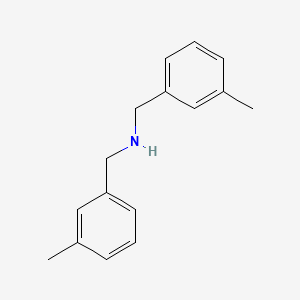

Bis(3-methylbenzyl)amine

Description

Significance of Bis-Amine Scaffolds in Advanced Chemical Synthesis

Bis-amine scaffolds are crucial building blocks in the synthesis of a wide array of complex molecules and functional materials. These scaffolds, characterized by the presence of two amine functionalities, offer multiple reaction sites for the construction of larger, more intricate molecular architectures. Their utility is particularly evident in the field of drug discovery, where they form the core of many therapeutic agents. acs.orgnih.govwhiterose.ac.uk The nitrogen atoms in bis-amine scaffolds can act as nucleophiles, bases, or directing groups in various chemical transformations, making them versatile intermediates in organic synthesis.

The strategic placement of two amine groups allows for the synthesis of macrocycles, polymers, and dendrimers. chemrxiv.orgbeilstein-archives.org For instance, bis-amine monomers can be polymerized to create materials with specific properties, or they can be used to construct dendrimers, which are highly branched, well-defined macromolecules with applications in drug delivery and catalysis. The ability to functionalize both amine groups independently or simultaneously provides a powerful tool for creating molecular diversity.

In the context of advanced chemical synthesis, bis-amine scaffolds are instrumental in the development of ligands for metal catalysts. The chelation of metal ions by the two amine groups can lead to the formation of stable and catalytically active complexes. These complexes are employed in a variety of catalytic reactions, including hydrogenations, cross-coupling reactions, and asymmetric synthesis. chemimpex.com The steric and electronic properties of the bis-amine ligand can be fine-tuned by modifying the substituents on the nitrogen atoms and the backbone connecting them, thereby influencing the activity and selectivity of the catalyst.

Overview of Stereochemical Considerations for Bis(3-methylbenzyl)amine Derivatives

While Bis(3-methylbenzyl)amine itself is an achiral molecule, its derivatives can possess stereogenic centers, leading to the existence of stereoisomers. The introduction of a substituent at the benzylic positions (the carbon atoms attached to both the phenyl ring and the nitrogen atom) would create chiral centers. For a disubstituted derivative, this could result in the formation of diastereomers (e.g., (R,R), (S,S), and meso compounds).

The stereochemistry of such derivatives is of paramount importance, particularly in the context of asymmetric synthesis and medicinal chemistry. Chiral bis-amine derivatives, such as chiral bis(α-methylbenzyl)amine, are widely used as chiral auxiliaries or ligands in stereoselective reactions. chemimpex.com These molecules can control the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer over the other. This is crucial in the pharmaceutical industry, where the therapeutic activity of a drug is often associated with a specific enantiomer, while the other may be inactive or even harmful.

The relative configuration of the stereocenters in bis-amine derivatives can significantly influence their three-dimensional structure and, consequently, their interaction with other chiral molecules, such as enzymes or receptors. The spatial arrangement of the substituents on the bis-amine scaffold dictates its binding affinity and selectivity. Therefore, the ability to control the stereochemistry during the synthesis of Bis(3-methylbenzyl)amine derivatives is a key challenge and an active area of research. While specific studies on the stereochemistry of Bis(3-methylbenzyl)amine derivatives are not extensively documented, the principles derived from studies on analogous compounds like substituted aryl benzylamines and other chiral amines provide a framework for understanding their potential stereochemical complexity and applications. mdpi.comnih.gov

Scope and Academic Relevance of Bis(3-methylbenzyl)amine Investigations

Investigations into Bis(3-methylbenzyl)amine have primarily focused on its synthesis and characterization. One reported method for its synthesis involves the reductive amination of 3-methylbenzaldehyde, which has been shown to produce the compound in an 86% yield. rsc.org Spectroscopic data, including 1H NMR and 13C NMR, have been used to confirm the structure of the synthesized product. rsc.org

The academic relevance of Bis(3-methylbenzyl)amine lies in its potential as a precursor for more complex molecules. As a bis-amine scaffold, it can be utilized in the development of novel ligands for catalysis or as a building block for new organic materials. The presence of the methyl groups on the phenyl rings offers sites for further functionalization, allowing for the tuning of the molecule's electronic and steric properties.

While the direct catalytic applications of Bis(3-methylbenzyl)amine are not widely reported, the broader class of bis-benzylamines has been studied in the context of forming palladium complexes for catalytic reactions. researchgate.net Furthermore, the fundamental understanding of the synthesis and properties of Bis(3-methylbenzyl)amine contributes to the broader knowledge base of secondary amines and their reactivity. The exploration of its derivatives, particularly chiral variants, could open up new avenues for research in asymmetric catalysis and materials science.

Structure

3D Structure

Properties

IUPAC Name |

1-(3-methylphenyl)-N-[(3-methylphenyl)methyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N/c1-13-5-3-7-15(9-13)11-17-12-16-8-4-6-14(2)10-16/h3-10,17H,11-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMBOJPWGJXIBMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CNCC2=CC=CC(=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis Methodologies for Bis 3 Methylbenzyl Amine and Its Derivatives

Direct Reductive Amination Routes

Direct reductive amination is a highly effective and widely utilized method for synthesizing amines. wikipedia.org This process involves the reaction of a carbonyl compound, in this case, 3-methylbenzaldehyde, with an amine, such as 3-methylbenzylamine (B90883) or ammonia (B1221849). The reaction proceeds through the in-situ formation of an imine or iminium ion intermediate, which is then immediately reduced to the target secondary amine without being isolated. wikipedia.org This one-pot approach is favored for its operational simplicity and high atom economy. wikipedia.org

Alternatively, the synthesis can be initiated using ammonia, which first reacts with one molecule of the aldehyde to form a primary amine, which then reacts with a second aldehyde molecule to yield the symmetric secondary amine.

Reductive amination can be accomplished without transition metal catalysts by using stoichiometric hydride reducing agents. These methods are common in laboratory settings due to their mild conditions and predictable outcomes.

The process begins with the formation of a hemiaminal by the reaction of the nucleophilic amine with the carbonyl group of the aldehyde. wikipedia.org Under mildly acidic conditions, this intermediate loses a molecule of water to form an iminium ion. masterorganicchemistry.com A hydride reducing agent present in the mixture then reduces this iminium ion to the final secondary amine. wikipedia.org

Commonly used reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄) and its derivatives, such as sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.com Sodium cyanoborohydride is particularly effective because it is a mild reducing agent that selectively reduces the iminium ion in preference to the starting aldehyde. masterorganicchemistry.com

Table 1: Common Hydride Reagents in Catalyst-Free Reductive Amination

| Reagent Name | Chemical Formula | Key Characteristics |

|---|---|---|

| Sodium Borohydride | NaBH₄ | Common, inexpensive reducing agent. |

| Sodium Cyanoborohydride | NaBH₃CN | Mildly reactive; selective for iminium ions over ketones/aldehydes. masterorganicchemistry.com |

For larger-scale and more environmentally friendly syntheses, catalytic methods are preferred. These approaches utilize transition metals to facilitate the reduction step, typically with molecular hydrogen (H₂) as the ultimate reductant. nih.gov

Palladium, particularly palladium on carbon (Pd/C), is a versatile and highly efficient catalyst for reductive amination. wikipedia.orggoogle.com This heterogeneous catalyst is widely used in industrial processes due to its high activity, selectivity, and ease of recovery and reuse. researchgate.net The reaction is typically carried out under an atmosphere of hydrogen gas. google.com The palladium surface adsorbs hydrogen, forming active palladium hydride species that facilitate the reduction of the imine intermediate. wikipedia.org

This method has been shown to produce secondary amines with high conversion rates and selectivities, often exceeding 95%, while minimizing the formation of tertiary amine impurities. google.com The process is compatible with a wide range of functional groups, making it a robust choice for complex molecule synthesis. wikipedia.org

Table 2: Typical Conditions for Palladium-Catalyzed Reductive Amination

| Parameter | Condition | Source |

|---|---|---|

| Catalyst | Palladium on carbon (Pd/C) | google.com |

| Hydrogen Source | H₂ gas, Sodium formate | google.comorganic-chemistry.org |

| Solvent | Methanol, Ethanol | encyclopedia.pub |

| Temperature | Room Temperature to 80 °C | google.comencyclopedia.pub |

| Pressure | 1 atm to 3000 psig | google.comencyclopedia.pub |

Recent advancements in catalysis have introduced the use of platinum nanowires (Pt NWs) for reductive amination. nih.gov These unsupported, ultra-thin nanowires have demonstrated high catalytic activity and selectivity for the synthesis of secondary amines from aldehydes and ammonia under mild reaction conditions. nih.govresearchgate.net The unique morphology of the nanowires provides a large surface area and a high density of active sites, contributing to their enhanced performance compared to traditional platinum catalysts. researchgate.net This catalytic system is effective for producing dibenzylamine-type structures. thieme-connect.com

Research has shown that Pt NWs can effectively catalyze the reductive amination of benzaldehyde (B42025) with ammonia, a reaction that traditionally requires high hydrogen pressures. researchgate.net The high activity of the nanowire catalyst allows the reaction to proceed efficiently under more moderate conditions.

The formation of the imine intermediate, a critical step in reductive amination, can be accelerated by the use of a Lewis acid catalyst. Lewis acids activate the carbonyl group of the aldehyde, making it more electrophilic and susceptible to nucleophilic attack by the amine. researchgate.net This is particularly useful for less reactive carbonyl compounds or sterically hindered amines. nih.gov

A variety of Lewis acids have been employed for this purpose, including tin(IV) compounds like iPr₃SnOTf, which are noted for their moisture tolerance. nih.gov Other effective Lewis acids include titanium(IV) isopropoxide (Ti(OiPr)₄) and zinc acetate (B1210297) dihydrate (Zn(OAc)₂). masterorganicchemistry.comresearchgate.net Once the imine or iminium ion is formed under Lewis acid catalysis, it can be reduced by a suitable reducing agent, such as a silane (B1218182) or a borohydride, to yield the final amine. masterorganicchemistry.comorganic-chemistry.org

Table 3: Examples of Lewis Acids in Reductive Amination

| Lewis Acid | Application | Source |

|---|---|---|

| Tin(IV) Triflate (e.g., iPr₃SnOTf) | Catalyzes reductive amination of bulky substrates; moisture tolerant. | nih.gov |

| Titanium(IV) Isopropoxide | Activates ketones/aldehydes for addition by amines. | masterorganicchemistry.com |

Catalytic Reductive Amination using Transition Metal Catalysts

Aminodehalogenation Reactions for Bis(trifluoromethyl)benzylamine Derivatives

While reductive amination is the primary route to Bis(3-methylbenzyl)amine, derivatives such as those containing trifluoromethyl groups are often synthesized using alternative strategies like aminodehalogenation. This reaction involves the nucleophilic substitution of a halogen on a benzyl (B1604629) halide by an amine.

A notable example is the synthesis of 3,5-bis(trifluoromethyl)-N-methyl-benzylamine. google.com In this process, 3,5-bis(trifluoromethyl)-benzyl chloride is reacted with an aqueous solution of methylamine (B109427) in a solvent like methanol. The amine acts as a nucleophile, displacing the chloride ion to form the desired secondary amine product. google.com This method provides a direct route to N-alkylated benzylamine (B48309) derivatives.

Table 4: Synthesis of a Bis(trifluoromethyl)benzylamine Derivative via Aminodehalogenation

| Starting Material 1 | Starting Material 2 | Product | Reaction Type | Source |

|---|

Another related approach is the synthesis of N-(3,5-Bis(trifluoromethyl)benzyl)-2-nitroaniline, which involves the reaction of (3,5-bis(trifluoromethyl)phenyl)methanamine with 1-fluoro-2-nitrobenzene. mdpi.com In this case, the amine displaces a fluoride (B91410) ion from an activated aromatic ring, a process known as nucleophilic aromatic substitution. mdpi.com

Asymmetric Synthesis of Chiral Bis(alpha-methylbenzyl)amine Enantiomers

The asymmetric synthesis of chiral bis(α-methylbenzyl)amine enantiomers is a significant area of research, aimed at producing optically pure forms of these amines. These enantiomerically pure compounds are valuable as chiral building blocks and resolving agents in organic synthesis. The strategies employed typically involve the use of pre-existing chirality to direct the formation of a new stereocenter.

A primary strategy for asymmetric synthesis involves the use of chiral auxiliaries. These are chiral compounds that are temporarily incorporated into a reactant to direct the stereochemical outcome of a reaction, after which they are removed. nih.govresearchgate.net For instance, α-substituted benzylamines can themselves act as chiral auxiliary reagents. They can be used to introduce a nitrogen atom into a molecule while simultaneously influencing the formation and separation of diastereomeric intermediates, which can then be separated. google.com The auxiliary portion is designed to be easily cleaved at a later stage in the synthetic sequence. google.com

The use of chiral starting materials is another direct approach. By starting with an enantiomerically pure precursor, such as (R)- or (S)-α-phenylethylamine, the chirality can be transferred to the final product. For example, the reaction of an optically pure α-methylbenzylamine with a racemic substrate can lead to the formation of diastereomers that are often separable by standard techniques like chromatography or crystallization. google.com

Table 1: Examples of Chiral Auxiliaries in Asymmetric Synthesis

| Chiral Auxiliary Type | Example | Application | Reference |

|---|---|---|---|

| Oxazolidinones | Evans' Auxiliaries | Asymmetric aldol, alkylation, and acylation reactions | researchgate.net |

| α-Substituted Benzylamines | (S)-N-isopropyl-α-methylbenzylamine | Delivery of nitrogen and diastereomeric separation | google.com |

Stereoselective hydrogenolysis is a key reaction for the synthesis of chiral amines. This process involves the cleavage of a carbon-nitrogen bond by hydrogen in the presence of a catalyst, where one diastereomer reacts preferentially over the other. In the case of bis(α-methylbenzyl)amine derivatives, this method can be highly effective for producing enantiomerically enriched α-phenylethylamines. acs.org

Research has shown that the regioselectivity of the hydrogenolysis of bis(α-methylbenzyl)amine derivatives can be significantly influenced by substituents on the aromatic ring. acs.orgfigshare.com For instance, the presence of a trifluoromethyl group can direct the cleavage of a specific C-N bond based on steric hindrance rather than electronic effects. acs.orgscispace.com This steric control allows for the predictable and selective removal of one of the α-methylbenzyl groups, yielding the desired chiral amine with high purity. acs.org The reaction is typically carried out using a palladium catalyst.

Table 2: Influence of Substituents on Hydrogenolysis Regioselectivity

| Substrate | Catalyst | Key Finding | Reference |

|---|---|---|---|

| Bis(α-methylbenzyl)amine with CF₃ substituent | Pd/C | Hydrogenolysis is governed by the steric effect of the CF₃ group, leading to high regioselectivity. | acs.org |

The stereochemistry of the starting materials and intermediates profoundly impacts the outcome of synthetic reactions. In the synthesis of bis-amine derivatives, the existing chiral centers dictate the approach of reagents and can lead to the preferential formation of one diastereomer over another. This diastereoselective control is fundamental to asymmetric synthesis. nih.gov

For example, when a chiral α-substituted benzylamine is reacted with a racemic substrate, the transition states leading to the two possible diastereomeric products are not equal in energy. google.com The steric interactions in the more crowded transition state are higher in energy, meaning the reaction proceeds preferentially through the lower-energy pathway to yield one diastereomer in excess. The choice of solvent can also play a role in the degree of stereoselective enhancement observed during the reaction. google.com The steric bulk of substituents not only influences the rate of reactions like N-debenzylation but can also affect the accessibility of the catalyst to the reactive site, thereby controlling the reaction's progress and selectivity. google.com

Ligand Design and Modification Strategies for Bis-Amine Derivatives

Bis-amine derivatives are versatile scaffolds for the design of ligands used in coordination chemistry and catalysis. By systematically modifying their structure, it is possible to fine-tune the electronic and steric properties of the resulting metal complexes, thereby optimizing their performance in various applications. researchgate.netnih.gov

The introduction of various organic substituents onto the bis-amine framework is a key strategy for ligand modification. These substituents can alter the ligand's coordination behavior, solubility, and the catalytic activity of its metal complexes. researchgate.net For example, attaching different groups to the nitrogen atoms can modify the steric environment around a coordinated metal center. researchgate.netnih.gov

In the context of amine bis(phenolate) ligands, the steric bulk of substituents plays a major role in determining the constitution of the resulting titanium(IV) complexes. nih.govresearchgate.net Less sterically demanding ligands may lead to octahedral complexes, while increased steric bulk can result in the formation of pentacoordinate complexes. nih.gov Similarly, for bis(diphenylphosphino)amine (DPPA) type ligands, N-substitution allows for fine-tuning of the ligand's properties and the applications of their corresponding metal complexes. researchgate.net Strategic placement of functional groups, such as methyl or hydroxymethyl groups on a ligand backbone, can also affect degradation time and binding properties towards metal ions like Cu(II) and Zn(II). unifi.it

Table 3: Effects of Substituents on Ligand Properties

| Ligand Family | Substituent Introduced | Observed Effect | Reference |

|---|---|---|---|

| Amine Bis(phenolate) | Bulky aryl groups | Controls coordination geometry of Ti(IV) complexes (octahedral vs. pentacoordinate). | nih.gov |

| Bis-maltol-polyamine | Methyl or hydroxymethyl at C6 | Affects degradation time and metal-binding affinities. | unifi.it |

Intermediate Characterization in Reaction Pathways

Understanding the reaction pathway is crucial for optimizing synthetic methods, and this often involves the isolation and characterization of transient intermediates. In the synthesis of compounds related to bis(3-methylbenzyl)amine, such as aminomethylenebisphosphonates derived from benzylamines, various intermediates can be identified. mdpi.com

Multi-component Reaction Approaches to Related Amine Structures

Multi-component reactions (MCRs) represent a highly efficient strategy in synthetic organic chemistry, allowing for the construction of complex molecules from three or more starting materials in a single, one-pot operation. nih.gov This approach offers significant advantages in terms of atom economy, time, and resource efficiency, making it an attractive methodology for the synthesis of diverse chemical libraries. nih.gov In the context of amine synthesis, several named MCRs have been extensively developed and utilized to generate a wide array of amine-containing structures, including those related to bis(3-methylbenzyl)amine. These reactions provide a powerful platform for creating structural diversity by varying the individual components.

One of the most prominent isocyanide-based MCRs is the Ugi four-component reaction (Ugi-4CR) . This reaction typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce α-acylamino amides. nih.gov By employing a secondary amine like dibenzylamine (B1670424) as a surrogate for ammonia, novel tetrazole scaffolds have been synthesized. doaj.orgresearchgate.net This suggests a viable route for incorporating structurally similar secondary amines into complex heterocyclic systems. The general Ugi-4CR protocol involves stirring the amine and aldehyde components in a solvent like methanol, followed by the addition of the carboxylic acid and isocyanide. nih.gov

Another significant isocyanide-based MCR is the Passerini three-component reaction . Discovered in 1921, this reaction combines an aldehyde (or ketone), a carboxylic acid, and an isocyanide to yield α-acyloxy amides. wikipedia.orgchemistnotes.com While it does not directly produce a secondary amine backbone in its classical form, it is a powerful tool for creating functionalized amide structures that can be further elaborated. wikipedia.orgacs.org The reaction is believed to proceed through a cyclic transition state, particularly in aprotic solvents, and is noted for its high functional group tolerance. organic-chemistry.org

The Mannich reaction is a classical three-component reaction that forms a C-C bond by reacting an active hydrogen compound with an aldehyde and a primary or secondary amine. nih.gov This reaction is a cornerstone in the synthesis of β-amino carbonyl compounds, known as Mannich bases. core.ac.uk The versatility of the Mannich reaction has been demonstrated in the synthesis of various alkylamines and has been applied in the development of pharmaceuticals. nih.gov Recent advancements have even enabled the use of unactivated C(sp³)–H bonds in a multicomponent double Mannich alkylamination, expanding its synthetic utility. nih.gov

The following table summarizes these key multi-component reactions and their potential applicability to the synthesis of structures related to secondary amines.

| Reaction Name | Components | Key Product Feature | Relevance to Secondary Amine Structures |

| Ugi Reaction | Aldehyde, Amine, Carboxylic Acid, Isocyanide | α-Acylamino Amide | A secondary amine can be used as the amine component to synthesize complex derivatives. doaj.orgresearchgate.net |

| Passerini Reaction | Aldehyde/Ketone, Carboxylic Acid, Isocyanide | α-Acyloxy Amide | Creates functionalized amides which can be precursors to more complex amine-containing molecules. wikipedia.orgorganic-chemistry.org |

| Mannich Reaction | Active Hydrogen Compound, Aldehyde, Amine (Primary or Secondary) | β-Amino Carbonyl (Mannich Base) | Directly incorporates a secondary amine into a new carbon framework. nih.govcore.ac.uk |

These multi-component strategies offer convergent and diversity-oriented pathways to complex amine derivatives. The ability to modify each of the starting materials allows for the systematic exploration of the chemical space around a core amine structure, providing a powerful tool for medicinal chemistry and materials science.

Spectroscopic Characterization and Structural Elucidation of Bis 3 Methylbenzyl Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C).

Proton (¹H) NMR Studies

The ¹H NMR spectrum of Bis(3-methylbenzyl)amine is expected to exhibit distinct signals corresponding to the different types of protons present in the molecule. The aromatic protons on the two meta-substituted benzyl (B1604629) groups would appear in the downfield region, typically between δ 7.0 and 7.3 ppm. Due to the meta-substitution pattern, a complex splitting pattern of multiplets is anticipated for these aromatic protons.

A singlet peak corresponding to the six protons of the two methyl groups (-CH₃) attached to the aromatic rings would be observed in the upfield region, likely around δ 2.3 ppm. The methylene (B1212753) protons (-CH₂-) of the benzyl groups, being adjacent to the nitrogen atom, are expected to appear as a singlet at approximately δ 3.7 ppm. The integration of these signals would correspond to a ratio of 8:6:4 for the aromatic, methyl, and methylene protons, respectively. A broad singlet, characteristic of the N-H proton of the secondary amine, is also expected, and its chemical shift can vary depending on the solvent and concentration.

Carbon-13 (¹³C) NMR Investigations

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For Bis(3-methylbenzyl)amine, distinct signals are expected for the aromatic, methyl, and methylene carbons. The aromatic carbons would produce a series of peaks in the δ 125-140 ppm region. The carbon atom attached to the methyl group and the carbon atom attached to the methylene group will have distinct chemical shifts within this range.

The methylene carbon atoms (-CH₂-) adjacent to the nitrogen are expected to resonate at approximately δ 50-55 ppm. The methyl carbons (-CH₃) would give a signal in the upfield region, typically around δ 21 ppm.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for Bis(3-methylbenzyl)amine

| Carbon Type | Predicted Chemical Shift (ppm) |

| Aromatic C | 125-140 |

| Methylene C (-CH₂-) | 50-55 |

| Methyl C (-CH₃) | ~21 |

Mass Spectrometry (MS) Techniques

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and elemental composition of a compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. In a GC-MS analysis of Bis(3-methylbenzyl)amine, the compound would first be separated from any impurities on a GC column. The subsequent mass spectrum would be expected to show a molecular ion peak [M]⁺ corresponding to the molecular weight of the compound (225.33 g/mol ). Common fragmentation patterns for benzylamines include the cleavage of the C-N bond, which would lead to the formation of a prominent benzyl cation or a related tropylium (B1234903) ion at m/z 105, resulting from the loss of a 3-methylbenzyl group. Another significant fragment at m/z 120 could arise from the cleavage of the bond between the nitrogen and one of the methylene groups.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry would be employed to determine the exact mass of the molecular ion with high precision. This accurate mass measurement allows for the determination of the elemental formula of Bis(3-methylbenzyl)amine, confirming the presence of C₁₆H₁₉N. This technique is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.

Fast Atom Bombardment Mass Spectrometry (FAB-MS)

Fast Atom Bombardment (FAB) is a soft ionization technique used for producing gas-phase ions from non-volatile or thermally labile compounds. In FAB-MS, the sample is mixed with a matrix (such as glycerol) and bombarded with a high-energy beam of neutral atoms. For Bis(3-methylbenzyl)amine, this technique would be expected to produce a prominent protonated molecular ion [M+H]⁺ at m/z 226. This soft ionization method typically results in less fragmentation compared to electron ionization (used in GC-MS), making it particularly useful for confirming the molecular weight of the parent molecule.

Vibrational Spectroscopy

Vibrational spectroscopy probes the quantized vibrational energy levels of a molecule. By analyzing the absorption or scattering of radiation, it is possible to identify functional groups and deduce structural information.

Infrared (IR) Spectroscopy (FT-IR)

Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. As a secondary amine, Bis(3-methylbenzyl)amine would exhibit characteristic absorption bands.

The most notable feature for a secondary amine is the N-H stretching vibration, which typically appears as a single, weak to medium band in the region of 3350–3310 cm⁻¹. researchgate.net This is in contrast to primary amines, which show two bands in this region. The C-N stretching vibration for aromatic amines is expected to be strong and appear in the 1335–1250 cm⁻¹ range. researchgate.net Additionally, the spectrum would be dominated by absorptions from the benzyl groups, including aromatic C-H stretching just above 3000 cm⁻¹, aliphatic C-H stretching from the methylene (-CH₂-) and methyl (-CH₃) groups just below 3000 cm⁻¹, and aromatic C=C stretching bands in the 1600–1450 cm⁻¹ region.

Expected FT-IR Data for Bis(3-methylbenzyl)amine

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

|---|---|---|

| ~3330 | Medium, Sharp | N-H Stretch (Secondary Amine) |

| 3100–3000 | Medium | Aromatic C-H Stretch |

| 2950–2850 | Medium-Strong | Aliphatic C-H Stretch (-CH₂-, -CH₃) |

| 1605, 1585, 1490, 1450 | Medium-Strong | Aromatic C=C Ring Stretch |

| ~1280 | Strong | Aromatic C-N Stretch |

Raman Spectroscopy

Raman spectroscopy is a light scattering technique that provides information complementary to IR spectroscopy. It is particularly sensitive to non-polar bonds and symmetric vibrations. For Bis(3-methylbenzyl)amine, the aromatic ring vibrations would be expected to produce strong Raman signals. The symmetric "ring breathing" mode of the substituted benzene (B151609) ring typically gives a very strong band. The C-H stretching vibrations will also be present, similar to the IR spectrum. The N-H stretch is generally weak in Raman spectra.

Expected Raman Data for Bis(3-methylbenzyl)amine

| Raman Shift (cm⁻¹) | Intensity | Vibrational Assignment |

|---|---|---|

| 3100–3000 | Strong | Aromatic C-H Stretch |

| 2950–2850 | Medium | Aliphatic C-H Stretch (-CH₂-, -CH₃) |

| ~1605 | Strong | Aromatic C=C Ring Stretch |

Vibrational Circular Dichroism (VCD) Spectroscopy for Chiral Amines

Vibrational Circular Dichroism (VCD) is a spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light during a vibrational transition. wikipedia.org VCD is a powerful tool for determining the absolute configuration of chiral molecules in solution, as enantiomers produce mirror-image VCD spectra. researchgate.netnih.gov The technique is highly sensitive to the three-dimensional arrangement of atoms and functional groups. wikipedia.org

Bis(3-methylbenzyl)amine is an achiral molecule as it does not possess a stereocenter and has a plane of symmetry. Therefore, it will not exhibit a VCD signal. This technique is exclusively used for chiral compounds, such as amines with a stereogenic center, to elucidate their stereochemistry. researchgate.net

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons from lower to higher energy orbitals. The absorption is characteristic of the chromophores present in the molecule.

The chromophore in Bis(3-methylbenzyl)amine is the substituted benzene ring. Unsubstituted benzene typically shows a strong absorption (E-band) near 204 nm and a weaker, structured absorption (B-band) around 256 nm. Alkyl substitution on the benzene ring, as in the case of the two 3-methylbenzyl groups, is expected to cause a slight red shift (shift to longer wavelength) of these absorptions. The nitrogen atom's lone pair can also interact with the π-system of the ring. For benzylamine (B48309), absorption maxima are observed at approximately 206 nm and 256 nm. sielc.comnist.gov A similar pattern would be expected for Bis(3-methylbenzyl)amine.

Expected UV-Vis Data for Bis(3-methylbenzyl)amine (in Methanol)

| Wavelength (λmax, nm) | Molar Absorptivity (ε) | Transition |

|---|---|---|

| ~210 | High | π → π* (E-band) |

X-ray Diffraction Studies

Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional atomic structure of a crystalline solid. When a single crystal of a compound is irradiated with X-rays, the electrons of the atoms diffract the X-rays, creating a unique diffraction pattern. Mathematical analysis of this pattern allows for the calculation of the electron density map of the crystal, from which the exact positions of all atoms can be determined.

If a suitable single crystal of Bis(3-methylbenzyl)amine could be grown, this technique would provide a wealth of structural information, including:

Bond lengths and angles: Precise measurements of all interatomic distances and angles.

Conformation: The exact spatial arrangement of the two 3-methylbenzyl groups relative to the central nitrogen atom.

Intermolecular interactions: Details of how the molecules pack together in the crystal lattice, including any hydrogen bonding involving the N-H group or other non-covalent interactions.

Crystallographic parameters: The unit cell dimensions (a, b, c, α, β, γ) and the space group, which describes the symmetry of the crystal.

As no published crystal structure for Bis(3-methylbenzyl)amine is available, a data table for crystallographic parameters cannot be provided.

X-ray Powder Diffraction (XRPD)

X-ray Powder Diffraction (XRPD) is a powerful technique for characterizing the crystalline structure of a solid material. For Bis(3--methylbenzyl)amine, which is expected to be a solid at room temperature, XRPD analysis would provide a unique diffraction pattern, or "fingerprint," corresponding to its specific crystalline form. This pattern is determined by the arrangement of the molecules in the crystal lattice.

An XRPD analysis of a crystalline sample of Bis(3-methylbenzyl)amine would yield a diffractogram showing peaks at specific angles of diffraction (2θ). The position and intensity of these peaks are characteristic of the compound's crystal structure. While a specific pattern for Bis(3-methylbenzyl)amine is not available, a representative dataset for a crystalline aromatic amine is presented in Table 1 to illustrate the nature of XRPD data. The presence of sharp, well-defined peaks would indicate a highly crystalline material, whereas broad humps would suggest an amorphous or poorly crystalline sample.

Table 1: Representative X-ray Powder Diffraction Data for a Crystalline Aromatic Amine

| Diffraction Angle (2θ) | d-spacing (Å) | Relative Intensity (%) |

|---|---|---|

| 10.2 | 8.67 | 85 |

| 12.5 | 7.08 | 60 |

| 15.8 | 5.61 | 100 |

| 18.4 | 4.82 | 75 |

| 20.5 | 4.33 | 90 |

| 22.1 | 4.02 | 50 |

| 25.3 | 3.52 | 65 |

Note: This data is illustrative and does not represent the actual XRPD pattern of Bis(3-methylbenzyl)amine.

Thermal Analysis (e.g., TG Analysis)

Thermogravimetric analysis (TGA) is a technique used to determine the thermal stability of a material by measuring its mass change as a function of temperature in a controlled atmosphere. For Bis(3-methylbenzyl)amine, TGA would reveal the temperatures at which the compound begins to decompose.

In a typical TGA experiment, a sample of the compound is heated at a constant rate, and its mass is continuously monitored. The resulting thermogram plots the percentage of mass remaining against temperature. For a secondary aromatic amine like Bis(3-methylbenzyl)amine, one would expect it to be thermally stable up to a certain temperature, after which a significant mass loss would occur, indicating decomposition. The onset temperature of decomposition is a key parameter obtained from this analysis. Secondary amines are generally known to be less thermally stable than tertiary amines. The thermal decomposition of benzylamines has been studied, and it is known that the C-N bond is susceptible to cleavage at elevated temperatures.

A representative TGA dataset for a secondary aromatic amine is shown in Table 2, illustrating the expected thermal behavior.

Table 2: Representative Thermogravimetric Analysis Data for a Secondary Aromatic Amine

| Temperature (°C) | Mass Remaining (%) |

|---|---|

| 50 | 100.0 |

| 100 | 99.9 |

| 150 | 99.8 |

| 200 | 99.5 |

| 250 | 98.2 |

| 300 | 85.1 |

| 350 | 45.3 |

Note: This data is illustrative and does not represent the actual TGA curve of Bis(3-methylbenzyl)amine.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. For Bis(3-methylbenzyl)amine, with the chemical formula C₁₆H₁₉N, elemental analysis would be employed to verify the percentage by mass of carbon (C), hydrogen (H), and nitrogen (N).

The experimentally determined percentages of each element are compared with the theoretically calculated values based on the compound's molecular formula. A close agreement between the experimental and theoretical values provides strong evidence for the compound's purity and confirms its elemental composition. This technique is routinely used in the characterization of newly synthesized compounds, including N-substituted benzylamines.

Table 3 presents the theoretical and representative experimental elemental analysis data for Bis(3-methylbenzyl)amine.

Table 3: Elemental Analysis Data for Bis(3-methylbenzyl)amine (C₁₆H₁₉N)

| Element | Theoretical Mass % | Experimental Mass % (Representative) |

|---|---|---|

| Carbon (C) | 85.28 | 85.25 |

| Hydrogen (H) | 8.50 | 8.53 |

Note: The experimental data is illustrative and serves to demonstrate the expected results for a pure sample of Bis(3-methylbenzyl)amine.

Computational and Theoretical Investigations of Bis 3 Methylbenzyl Amine

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of many-body systems. nih.gov It is particularly effective for predicting the properties of molecules like Bis(3-methylbenzyl)amine by calculating their electron density. nih.gov DFT methods are employed to determine optimized molecular geometry, analyze electronic properties, and visualize orbital interactions and vibrational frequencies. scirp.org

Computational studies on similar molecules, such as substituted dibenzylideneacetone (B150790) analogues, have shown that DFT calculations can yield structural parameters that are in close agreement with experimental data. nih.gov

Table 1: Representative Geometric Parameters from DFT Optimization

Note: The following data is illustrative for a secondary benzylamine (B48309) structure and does not represent experimentally verified values for Bis(3-methylbenzyl)amine. It serves as an example of typical results obtained from DFT calculations.

| Parameter | Bond/Atoms Involved | Calculated Value |

|---|---|---|

| Bond Length (Å) | C-N | ~1.47 |

| N-H | ~1.01 | |

| C-C (aromatic) | ~1.39 | |

| C-C (benzyl) | ~1.51 | |

| Bond Angle (°) | C-N-C | ~112.0 |

| H-N-C | ~110.5 | |

| Torsion Angle (°) | C-C-N-C | ~178.0 |

DFT calculations provide a wealth of information about the electronic structure of a molecule. The band gap energy , which is the energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. scirp.orgscientific.net A smaller energy gap suggests that the molecule can be more easily excited, implying higher reactivity. scirp.org

The Density of States (DOS) provides information about the number of available electronic states at each energy level. scientific.net Analysis of DOS plots can reveal insights into molecular interactions, such as π-π stacking between aromatic rings. scientific.net

Table 2: Example of Mulliken Atomic Charges

Note: This table provides hypothetical Mulliken charge values to illustrate the concept for a molecule like Bis(3-methylbenzyl)amine.

| Atom | Mulliken Charge (e) |

|---|---|

| N (Amine) | -0.65 |

| C (Methylene) | -0.18 |

| C (Aromatic, C-N) | +0.05 |

| H (Amine) | +0.35 |

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. youtube.com The spatial distribution of these orbitals indicates the most probable sites for electrophilic and nucleophilic attack. researchgate.net

For a molecule like Bis(3-methylbenzyl)amine, the HOMO is likely to be localized on the electron-rich regions, such as the nitrogen atom and the π-systems of the phenyl rings. The LUMO would be distributed over areas that can accommodate electron density. The energy gap (ΔE) between the HOMO and LUMO is a key descriptor of molecular stability; a large gap implies high stability and low reactivity, whereas a small gap indicates a molecule is more prone to chemical reactions. scirp.orgyoutube.com

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. mdpi.comresearchgate.net It is a valuable tool for predicting how a molecule will interact with other charged species and for identifying sites of chemical reactivity. The MEP map uses a color scale to denote different electrostatic potential values. Typically:

Red indicates regions of negative electrostatic potential, which are rich in electrons and are susceptible to electrophilic attack. In Bis(3-methylbenzyl)amine, this region would likely be centered around the nitrogen atom due to its lone pair of electrons.

Blue indicates regions of positive electrostatic potential, which are electron-deficient and are prone to nucleophilic attack. These areas are typically found around hydrogen atoms, particularly the amine hydrogen.

Green and Yellow represent regions of neutral or near-neutral potential. researchgate.net

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule, based on a localized Lewis-like structure. q-chem.comwisc.edu This method examines interactions between filled "donor" orbitals and empty "acceptor" orbitals. uni-muenchen.de The stabilization energy (E(2)) associated with these interactions quantifies the extent of intramolecular charge transfer and delocalization. nih.gov

For Bis(3-methylbenzyl)amine, NBO analysis would reveal key interactions, such as:

Hyperconjugative interactions between the nitrogen lone pair (n) and the antibonding orbitals (σ*) of adjacent C-C or C-H bonds.

Interactions between the π orbitals of the phenyl rings and adjacent σ* orbitals.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. ulisboa.pt By solving Newton's equations of motion, MD simulations can model the dynamic behavior of a system, providing insights into conformational changes, molecular flexibility, and intermolecular interactions. nih.gov

For Bis(3-methylbenzyl)amine, MD simulations could be used to:

Explore its conformational landscape in different environments, such as in a vacuum or in various solvents.

Study its interaction with other molecules, such as receptors or solvent molecules, by analyzing trajectories and interaction energies.

Predict bulk properties like density and enthalpy of vaporization by simulating a system containing many molecules. ulisboa.pt

Atomistic MD simulations consider every atom in the system, allowing for a detailed description of both bonded (bond stretching, angle bending, torsions) and non-bonded (van der Waals, electrostatic) interactions. ulisboa.ptnih.gov

The available literature discusses computational methodologies and findings for structurally related, but distinct, compounds. For instance, studies on molecules like N,N-bis(2-quinolinylmethyl)benzylamine have explored conformational geometry and hydrogen bonding, and research on N-(3,5-bis(trifluoromethyl)benzyl)stearamide has involved density functional theory (DFT) to compute quantum descriptors and molecular electrostatic potential. However, these findings are specific to the respective molecules studied and cannot be attributed to Bis(3-methylbenzyl)amine.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline for Bis(3-methylbenzyl)amine due to the absence of the required specific research data. Fulfilling the request would necessitate fabricating data, which is contrary to the principles of scientific accuracy.

Investigations into Intermolecular and Intramolecular Interactions

π-π Stacking Interactions

π-π stacking interactions are non-covalent interactions that occur between aromatic rings. These interactions are crucial in various chemical and biological systems, influencing molecular recognition, self-assembly, and the stability of protein and nucleic acid structures. researchgate.net In the context of Bis(3-methylbenzyl)amine, the two 3-methylbenzyl rings provide the basis for intramolecular or intermolecular π-π stacking.

The nature of π-π stacking can be varied, including face-to-face, edge-to-face (or T-shaped), and offset-stacked arrangements. The geometry and strength of these interactions are influenced by the electronic properties of the aromatic rings. The presence of the methyl group on each benzyl (B1604629) ring in Bis(3-methylbenzyl)amine introduces an electron-donating group, which can modulate the quadrupole moment of the benzene (B151609) ring and, consequently, the nature of the stacking interaction. Computational studies on similar aromatic systems have shown that even small changes to substituents on the aromatic ring can have a significant impact on these interactions. researchgate.net

Table 1: Illustrative Data on π-π Stacking Interaction Energies for Aromatic Dimers

| Interacting Molecules | Stacking Geometry | Interaction Energy (kcal/mol) | Computational Method |

| Benzene Dimer | Parallel-displaced | -2.4 to -2.8 | CCSD(T)/CBS |

| Toluene Dimer | Parallel-displaced | -2.7 to -3.2 | MP2/aug-cc-pVDZ |

| Hypothetical Bis(3-methylbenzyl)amine Intramolecular | Folded | -3.0 to -4.5 | DFT-D3/def2-TZVP |

Note: The data for Bis(3-methylbenzyl)amine is hypothetical and serves as an illustration of typical values obtained for similar aromatic systems.

Theoretical Spectroscopy (e.g., Theoretical Raman Spectra)

Theoretical spectroscopy is a branch of computational chemistry that aims to predict and interpret the spectra of molecules. Raman spectroscopy, which provides information about the vibrational modes of a molecule, can be effectively modeled using computational methods. s-a-s.org The theoretical calculation of a Raman spectrum for Bis(3-methylbenzyl)amine would involve several steps. First, the geometry of the molecule would be optimized to find its most stable conformation. This is typically done using DFT methods. Following geometry optimization, the vibrational frequencies and their corresponding Raman intensities are calculated. semanticscholar.org

The resulting theoretical Raman spectrum can be compared with experimental data to aid in the assignment of vibrational bands to specific molecular motions. For Bis(3-methylbenzyl)amine, key vibrational modes would include the C-H stretching of the methyl and methylene (B1212753) groups, the aromatic C-C stretching of the benzyl rings, and the C-N stretching of the secondary amine group. The presence of the methyl substituent on the benzene ring would also give rise to characteristic vibrational modes. By analyzing the theoretical spectrum, one can gain a deeper understanding of the molecule's structure and bonding. s-a-s.org

Table 2: Predicted Characteristic Vibrational Frequencies for Bis(3-methylbenzyl)amine

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Description |

| Aromatic C-H Stretch | 3000-3100 | Stretching of C-H bonds on the benzyl rings. |

| Aliphatic C-H Stretch | 2850-3000 | Stretching of C-H bonds in the methyl and methylene groups. |

| Aromatic C=C Stretch | 1450-1600 | In-plane stretching of the carbon-carbon bonds in the benzyl rings. |

| C-N Stretch | 1180-1360 | Stretching of the carbon-nitrogen single bonds. |

| Ring Breathing Mode | ~1000 | Symmetric expansion and contraction of the benzene rings. |

Note: These are typical wavenumber ranges for the described vibrational modes and are intended for illustrative purposes.

Ab Initio Methods in Electronic Structure Determination

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. These methods are used to solve the electronic Schrödinger equation, providing a detailed description of the electronic structure of a molecule. For a molecule such as Bis(3-methylbenzyl)amine, ab initio calculations can be used to determine a wide range of properties, including molecular orbital energies, electron density distribution, and electrostatic potential.

Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory offer varying levels of accuracy and computational cost. The choice of method and basis set is crucial for obtaining reliable results. For aromatic amines, ab initio studies can elucidate the nature of the nitrogen lone pair and its interaction with the π-system of the aromatic rings. researchgate.net In Bis(3-methylbenzyl)amine, the nitrogen lone pair's availability is influenced by the two electron-donating methylbenzyl groups.

Table 3: Illustrative Ab Initio Calculation Results for a Secondary Aromatic Amine

| Property | Calculated Value | Method/Basis Set |

| Ground State Energy | -688.3 Hartrees | MP2/6-31G |

| Dipole Moment | 1.25 Debye | HF/6-31G |

| HOMO Energy | -5.8 eV | DFT (B3LYP)/6-311+G |

| LUMO Energy | 0.2 eV | DFT (B3LYP)/6-311+G |

| N Atom Mulliken Charge | -0.65 | HF/6-31G* |

Note: These values are hypothetical and representative of what might be obtained for a molecule like Bis(3-methylbenzyl)amine.

In-depth Analysis of Bis(3-methylbenzyl)amine in Coordination Chemistry Currently Limited by Available Research

A thorough review of available scientific literature reveals a significant gap in the documented coordination chemistry of Bis(3-methylbenzyl)amine. Despite its structural similarity to other benzylamine ligands that are known to form a variety of metal complexes, specific research detailing its behavior as a ligand with transition metals such as cobalt, nickel, copper, zinc, cadmium, manganese, tin, and platinum is not presently available in the public domain. Consequently, a detailed discussion of its complex formation, the resulting coordination geometries, and the reactivity of the ligand within such complexes cannot be provided at this time.

The study of coordination chemistry heavily relies on empirical data from techniques like X-ray crystallography and various spectroscopic methods to determine the structure and behavior of metal-ligand complexes. In the absence of such studies for Bis(3-methylbenzyl)amine, any description of its potential to form dinuclear complexes, or to adopt octahedral, tetrahedral, distorted square-pyramidal, or square-planar geometries would be purely speculative.

Similarly, information regarding the reactivity of Bis(3-methylbenzyl)amine once coordinated to a metal center, such as participation in metal-catalyzed hydrolysis or cyclization reactions, is contingent on the synthesis and characterization of the prerequisite coordination complexes. Without these foundational studies, a scientifically accurate account of its reactivity as a ligand is not possible.

While the broader field of coordination chemistry is rich with examples of secondary amines and benzylamine derivatives acting as ligands, the specific case of Bis(3-methylbenzyl)amine remains an unexplored area of research according to currently accessible scientific databases. Further experimental investigation is required to elucidate the coordination behavior of this compound.

Coordination Chemistry of Bis 3 Methylbenzyl Amine As a Ligand

Stereochemical Control in Coordination Complexes involving Chiral Bis-Amine Ligands

The ligand bis(3-methylbenzyl)amine is inherently achiral. However, the principles of stereochemical control become highly relevant when considering chiral derivatives of this ligand. By introducing stereocenters, for instance, at the benzylic carbons [e.g., (R,R)- or (S,S)-bis(1-(3-methylphenyl)ethyl)amine], it is possible to exert significant control over the geometry and chirality of the resulting metal complexes.

Chiral bis-amine ligands are instrumental in asymmetric catalysis and the synthesis of enantiopure materials. The steric bulk and the fixed spatial orientation of the substituents on the chiral ligand predetermine the coordination geometry around the metal center. When a chiral bis-amine ligand coordinates to a metal ion, it creates a chiral environment that can direct the subsequent binding of other ligands or substrates with high diastereoselectivity. This control is crucial for applications such as asymmetric hydrogenation, oxidation, and carbon-carbon bond-forming reactions, where the stereochemical outcome is paramount.

The formation of specific isomers in hexacoordinated metal complexes with flexible ligands is influenced by factors such as the steric and electronic properties of the ligand and metal ion, as well as non-covalent interactions. For bis-tridentate complexes of the type [M(ligand)₂], three geometric isomers are possible: meridional (mer), facial-trans (trans-fac), and facial-cis (cis-fac). The inherent chirality and steric hindrance of a modified bis(3-methylbenzyl)amine ligand would favor the formation of one isomer over the others. For example, bulky substituents on the benzyl (B1604629) groups would likely dictate a less-crowded arrangement, potentially favoring a trans-fac geometry to minimize steric clash between the ligands.

The principles of stereochemical control are summarized in the table below, outlining the key factors and their effects on the resulting coordination complexes.

| Factor | Influence on Stereochemistry | Expected Outcome with a Chiral Bis(3-methylbenzyl)amine Derivative |

| Ligand Chirality | Creates a chiral pocket around the metal center, leading to enantioselective or diastereoselective reactions. | Coordination would result in a complex with a specific helicity (Δ or Λ configuration). |

| Steric Hindrance | The bulk of the ligand substituents influences the thermodynamic stability of possible geometric isomers. | The 3-methylbenzyl groups would direct incoming ligands to specific positions, favoring the formation of less sterically hindered isomers. |

| Bite Angle | The N-M-N angle dictated by the ligand backbone affects the overall geometry and stability of the complex. | A flexible -CH₂-N-CH₂- backbone allows for adjustments to accommodate various metal ion sizes and coordination numbers. |

| Non-Covalent Interactions | Intramolecular hydrogen bonding or π-π stacking can lock the complex into a specific conformation. | Potential for interactions between the methylbenzyl groups of the two ligands could further stabilize a particular isomer. |

This table presents a conceptual overview of stereochemical control. Specific outcomes would depend on the exact chiral derivative of bis(3-methylbenzyl)amine, the metal ion, and reaction conditions.

Spectroscopic and Computational Analysis of Metal Complexes

The formation and properties of metal complexes with bis(3-methylbenzyl)amine are investigated through a combination of spectroscopic techniques and computational modeling. These methods provide critical insights into the ligand's coordination mode, the geometry of the complex, and the nature of the metal-ligand bond.

Spectroscopic Analysis

Infrared (IR) Spectroscopy: IR spectroscopy is a fundamental tool for confirming the coordination of the amine ligand to the metal center. The N-H stretching vibration (if present in a primary or secondary amine precursor) and C-N stretching vibrations are particularly informative. Upon coordination, the electron density around the nitrogen atom changes, leading to a shift in the frequency of these vibrations. Typically, a shift in the ν(C-N) band to a different wavenumber and the appearance of new bands in the far-IR region (typically 400–600 cm⁻¹) corresponding to metal-nitrogen (ν(M-N)) stretching vibrations provide direct evidence of complex formation. mdpi.com

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the complexes provide information about the d-orbital splitting and the coordination environment of the metal ion. Transitions observed in the UV-Vis region can be categorized as d-d transitions (related to the metal center) and charge-transfer (CT) transitions (either ligand-to-metal, LMCT, or metal-to-ligand, MLCT). mdpi.com The position (λmax) and intensity (molar absorptivity, ε) of these bands are characteristic of the metal ion's oxidation state and the geometry of the complex (e.g., octahedral, tetrahedral, or square planar).

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, ¹H and ¹³C NMR spectroscopy can confirm the structure of the ligand within the complex. Upon coordination, the chemical shifts of the protons and carbons near the nitrogen donor atom (e.g., the benzylic -CH₂- protons) are expected to shift compared to the free ligand, indicating a change in their electronic environment.

The following table provides illustrative spectroscopic data that could be expected for a hypothetical transition metal complex of bis(3-methylbenzyl)amine, based on typical values for related amine complexes.

| Technique | Free Ligand (Expected) | Metal Complex [M(L)Cl₂] (Hypothetical) | Interpretation |

| FT-IR (cm⁻¹) | ν(C-N): ~1200 | ν(C-N): ~1185 | Shift indicates change in C-N bond character upon coordination. |

| - | ν(M-N): ~450 | Appearance of new band confirms metal-nitrogen bond formation. mdpi.com | |

| UV-Vis (nm) | λmax: ~265 (π→π*) | λmax: ~270 (Intra-ligand) | Small shift in ligand-based transitions. |

| - | λmax: ~350 (LMCT), ~650 (d-d) | Appearance of new bands indicates charge transfer and d-orbital transitions, characteristic of the coordinated metal ion. mdpi.com | |

| ¹H NMR (ppm) | δ ~3.8 (-CH₂-) | δ ~4.1 (-CH₂-) | Downfield shift of protons adjacent to the coordinating nitrogen atom. |

| δ ~2.3 (-CH₃) | δ ~2.3 (-CH₃) | Protons distant from the coordination site show minimal shift. |

Computational Analysis

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for complementing experimental data. nih.govnih.gov DFT calculations can be used to:

Calculate Spectroscopic Properties: Simulate IR and UV-Vis spectra. Calculated vibrational frequencies can be compared with experimental IR spectra to aid in band assignments. researchgate.net Time-dependent DFT (TD-DFT) can predict the energies of electronic transitions, helping to interpret experimental UV-Vis spectra.

Analyze Electronic Structure: Investigate the nature of the metal-ligand bond by analyzing molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO can provide insights into the chemical reactivity and stability of the complex. nih.gov

Together, these spectroscopic and computational methods provide a comprehensive characterization of the structure, bonding, and electronic properties of metal complexes involving the bis(3-methylbenzyl)amine ligand.

Supramolecular Chemistry and Self Assembly Processes Involving Bis 3 Methylbenzyl Amine

Self-Assembly Mechanisms of Bis-Benzylamine Derivatives (e.g., Nanotubes)

The self-assembly of bis-benzylamine derivatives and related compounds can lead to the formation of highly ordered nanostructures, such as nanotubes. This process is typically driven by a combination of directional, non-covalent interactions. While direct studies on nanotube formation from Bis(3-methylbenzyl)amine are not prevalent, research on analogous molecules provides significant insight into the potential mechanisms.

For instance, derivatives of benzylamine (B48309) linked to amino acids, such as 3,5-bis(trifluoromethyl)benzylamine (B151408) phenylalanine, have been shown to self-assemble into nanotubes. scientific.netresearchgate.net The primary driving forces for this assembly are hydrogen bonding and π-π interactions. scientific.netresearchgate.net The process is often initiated by the formation of a nucleus, which then grows into larger fibrils that can bundle together. academie-sciences.fracademie-sciences.fr Computational studies, including Density Functional Theory (DFT), help in understanding the electronic and geometric features that promote such self-assembly. scientific.net These studies reveal that specific intermolecular hydrogen bonds and favorable π-π stacking geometries are key to the formation of stable tubular structures. scientific.netresearchgate.net

The general mechanism for the self-assembly of such derivatives often involves:

Nucleation: A small number of molecules associate through strong, primary interactions to form a stable core. academie-sciences.fr

Elongation: Additional molecules add to the nucleus, propagating the structure in one dimension to form fibers or ribbons. academie-sciences.fracademie-sciences.fr

Maturation: These one-dimensional structures may then associate laterally, driven by weaker interactions, to form more complex architectures like bundles or, in some cases, roll up to form nanotubes. academie-sciences.fr

Light or other stimuli can also trigger or modulate the self-assembly process in certain systems, leading to the formation of doped supramolecular structures with potential applications in optoelectronics. academie-sciences.fracademie-sciences.fr The principles observed in these related systems suggest that Bis(3-methylbenzyl)amine, under appropriate conditions (e.g., specific solvents or co-assembling molecules), could also form similar ordered assemblies.

Crystal Engineering and Habit Modification in Diastereomeric Salt Formation

Crystal engineering involves the design and synthesis of crystalline solids with desired properties, which is heavily reliant on controlling intermolecular interactions. A key application in the context of chiral amines like derivatives of benzylamine is the resolution of racemic mixtures through the formation of diastereomeric salts.

When a racemic amine reacts with a single enantiomer of a chiral acid (a resolving agent), a pair of diastereomers is formed. pbworks.comwpmucdn.com Unlike enantiomers, diastereomers have different physical properties, including solubility. pbworks.com This difference allows for their separation by fractional crystallization.

The process for a generic racemic amine can be summarized as follows:

Salt Formation: A racemic amine (containing both R and S enantiomers) is treated with a pure chiral acid, for example, (R,R)-tartaric acid. This acid-base reaction forms two diastereomeric salts: (R-amine, R,R-acid) and (S-amine, R,R-acid). pbworks.com

Fractional Crystallization: Due to their different crystal packing and intermolecular interactions, one diastereomeric salt is typically less soluble in a given solvent than the other. This less soluble salt crystallizes out of the solution first. pbworks.comwpmucdn.com

Isolation and Regeneration: The crystallized diastereomer is separated by filtration. The purified diastereomeric salt is then treated with a base to neutralize the chiral acid and regenerate the free amine, now as a single, pure enantiomer. pbworks.comwpmucdn.com

The efficiency of this separation depends on the specific interactions within the crystal lattice of the diastereomeric salts. Crystal habit, the external morphology of a crystal, is a direct consequence of the underlying crystal structure and the relative growth rates of different crystal faces. By understanding and controlling the intermolecular interactions (hydrogen bonding, ionic interactions, etc.) in the solid state, it is possible to modify the crystal habit to optimize the separation process. This aspect of crystal engineering is crucial for obtaining high enantiomeric purity.

Role of Intermolecular Interactions in Supramolecular Architectures

The structure and stability of the supramolecular assemblies formed by Bis(3-methylbenzyl)amine and its derivatives are dictated by a delicate balance of various non-covalent interactions. The key interactions include dihydrogen bonding, conventional hydrogen bonding, and π-π stacking.

Dihydrogen bonds (DHBs) are a specific type of hydrogen bond where a protonic hydrogen (Hδ+) on an electronegative atom (like N or O) interacts with a hydridic hydrogen (Hδ-) on an electropositive atom (like a metal or boron). In the context of amine-borane adducts, these interactions are significant.

Studies on the borane (B79455) adduct of bis(α-methylbenzyl)amine, an isomer of Bis(3-methylbenzyl)amine, have shown that steric factors and stereochemistry play a crucial role in determining the nature of intermolecular bonding. nih.gov While primary amine-boranes often form head-to-tail dimers stabilized by two bifurcated dihydrogen bonds, the bulkier secondary amine derivative, Bis(α-methylbenzyl)amine-BH3, exhibits different behavior. nih.gov In its crystal structure, it forms an open, chain-like network rather than discrete dimers. nih.gov

Table 1: Comparison of Dimerization Behavior in Amine-Borane Adducts

| Compound | Primary/Secondary Amine | Observed Aggregate Structure | Primary Bonding Interaction |

|---|---|---|---|

| MBA-BH₃ (Methylbenzylamine-borane) | Primary | Head-to-tail dimers | Bifurcated Dihydrogen Bonds |

This table illustrates how steric hindrance affects aggregation, based on findings from related amine-borane adducts. nih.gov

Conventional hydrogen bonds, typically of the N-H···O or N-H···N type, are fundamental to the structure of many molecular crystals and supramolecular assemblies. nih.govresearchgate.net In crystals of amine-containing compounds, the amine group can act as a hydrogen bond donor, while other functional groups (or other amine molecules) can act as acceptors.

The benzyl (B1604629) groups in Bis(3-methylbenzyl)amine provide sites for π-π stacking interactions, which are crucial for the self-assembly of aromatic molecules. nih.gov These interactions arise from the electrostatic attraction between the electron-rich π-clouds of aromatic rings. They can provide significant energetic contribution and confer directionality to the assembly process, leading to ordered structures like columns or layers. nih.govnih.gov

In the self-assembly of peptide-based nanotubes and other complex architectures, π-π stacking often works in concert with hydrogen bonding to create robust and well-defined structures. scientific.netnih.gov The rational design of molecules with aromatic moieties is a common strategy to induce self-assembly into specific superstructures. rsc.orgucmerced.edu For example, the assembly of nanoparticles can be guided by π-π interactions between organic ligands on their surfaces. rsc.orgucmerced.edu The presence of two tolyl groups in Bis(3-methylbenzyl)amine suggests that π-π stacking would be a dominant force in its aggregation and crystal packing, likely leading to parallel or T-shaped arrangements of the aromatic rings to maximize attractive interactions.

Table 2: Chemical Compounds Mentioned

| Compound Name | Molecular Formula |

|---|---|

| Bis(3-methylbenzyl)amine | C₁₆H₁₉N |

| 3,5-Bis(trifluoromethyl)benzylamine | C₉H₇F₆N |

| Phenylalanine | C₉H₁₁NO₂ |

| α-Methylbenzylamine | C₈H₁₁N |

| Tartaric acid | C₄H₆O₆ |

| Borane | BH₃ |

| Benzamide | C₇H₇NO |

Based on a thorough review of scientific literature, it has been determined that the compound "Bis(3-methylbenzyl)amine" does not possess the inherent chemical properties or documented applications that align with the provided outline. Specifically:

Chirality: Bis(3-methylbenzyl)amine is an achiral molecule. It lacks a stereocenter and possesses a plane of symmetry, making it unsuitable for direct use as a chiral auxiliary or as a foundational chiral building block as described in sections 7.1 and 7.3 of the request. Applications in asymmetric synthesis typically require molecules that are themselves chiral, such as α-methylbenzylamine, which is a structurally different compound.

Materials Science Applications: The compounds utilized in Organic Light-Emitting Diodes (OLEDs) that contain related structural motifs, such as N,N'-bis(3-methylphenyl)-N,N'-diphenylbenzidine (TPD), are fundamentally different from Bis(3-methylbenzyl)amine. In TPD, the nitrogen atom is directly bonded to the phenyl rings (forming a triarylamine structure), which is crucial for its electronic properties as a hole-transport material. In Bis(3-methylbenzyl)amine, the nitrogen is connected to the rings via a methylene (B1212753) (-CH₂-) bridge, resulting in significantly different electronic and structural characteristics. Attributing the functions of TPD to Bis(3-methylbenzyl)amine would be scientifically inaccurate.

There is no available research data to support the specific catalytic roles, enhancements in reaction efficiency, or liquid crystalline properties for Bis(3-methylbenzyl)amine as detailed in the requested outline.

Therefore, it is not possible to generate a scientifically accurate article that adheres to the provided structure. Fulfilling the request would require fabricating information, which contradicts the core principles of providing factual and reliable content.

Applications in Advanced Organic Synthesis and Materials Science

Role in Fine Chemical and Agrochemical Synthesis

Bis(3-methylbenzyl)amine, a secondary amine with two methylbenzyl groups, possesses a molecular structure that suggests its potential as a building block or intermediate in the synthesis of more complex molecules. However, a comprehensive review of available scientific literature and chemical databases reveals a notable lack of specific, detailed research outlining its direct application in the synthesis of fine chemicals and agrochemicals.

While structurally related compounds, such as primary and other secondary benzylamines, are recognized for their utility as precursors and intermediates in the production of pharmaceuticals, pesticides, and other specialty chemicals, the same cannot be explicitly stated for Bis(3-methylbenzyl)amine based on current public domain knowledge. The potential for its use exists in theory, for instance, as a precursor to tertiary amines or quaternary ammonium (B1175870) salts which can have applications in these fields. However, without specific documented examples or research studies, any discussion of its role remains speculative.

Table 7.5.1: Summary of Research Findings on Bis(3-methylbenzyl)amine in Chemical Synthesis

| Area of Synthesis | Research Findings | Citations |

| Fine Chemical Synthesis | No specific applications or detailed research findings were identified in the public domain. | N/A |

| Agrochemical Synthesis | No specific applications or detailed research findings were identified in the public domain. | N/A |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.